

# Gabosine F: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

**Gabosine F**, a member of the carbasugar family of natural products, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a polyhydroxylated cyclohexanone, its unique structural features and potential biological activities have prompted investigations into its chemical synthesis and pharmacological properties. This document provides an in-depth technical guide on **Gabosine F**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical pathways.

### **Core Properties and Data**

**Gabosine F** is a stereoisomer within the broader family of gabosines, which are secondary metabolites isolated from various Streptomyces strains.[1] These compounds are characterized by a keto-carbasugar structure, meaning a cyclic monosaccharide where the ring oxygen is replaced by a carbon atom.[2] **Gabosine F** is specifically the enantiomer of Gabosine B.[3] The **gabosine f**amily has demonstrated a range of promising pharmacological activities, including anticancer, enzyme inhibition, and DNA-binding properties.[1][4]

### **Physicochemical and Spectroscopic Data**

A summary of the key quantitative data for **Gabosine F** is presented below. This data is crucial for its identification, characterization, and quality control in research and development settings.



Property	Value	Reference
Molecular Formula	C7H10O4	[5]
Molecular Weight	158.15 g/mol	[5]
Specific Rotation [α]D	+88.4 (c 0.69, MeOH)	[3]
Literature Specific Rotation [α]D	+94 (c 1.0, MeOH)	[3]

## Synthesis of Gabosine F

The first enantioselective total synthesis of **Gabosine F** was a significant achievement, confirming its absolute configuration.[3] The synthesis is a multi-step process starting from a readily available chiral precursor.

### **Key Synthetic Strategy**

The synthesis of (+)-**Gabosine F** has been accomplished from L-arabinose in 12 steps with an overall yield of 23%.[3] The key reactions in this synthetic route include an intramolecular nitrone-olefin cycloaddition (INOC) reaction, regioselective dehydration, and a diastereoselective hydrogenation.[3] A similar strategy has been employed for the synthesis of other related gabosines, such as (+)-Gabosine N and (+)-Gabosine O, highlighting the versatility of this approach for constructing enantiopure hydroxylated cyclohexanoids.[3]

The logical workflow for the synthesis of **Gabosine F** can be visualized as follows:

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- To cite this document: BenchChem. [Gabosine F: A Comprehensive Technical Review].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247689#gabosine-f-literature-review]

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